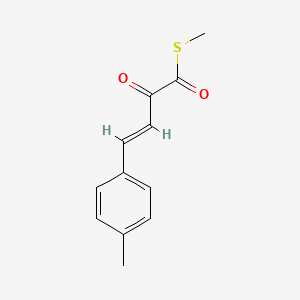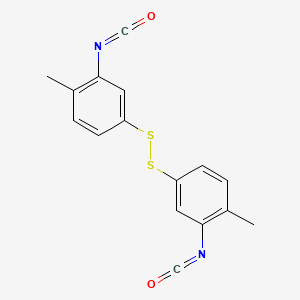
1,1'-Disulfanediylbis(3-isocyanato-4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) is an organic compound with the molecular formula C16H12N2O2S2. This compound features two isocyanate groups attached to a benzene ring, which is further substituted with a methyl group and connected via a disulfide bridge. The presence of isocyanate groups makes it highly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) typically involves the reaction of 3-isocyanato-4-methylbenzenethiol with an oxidizing agent to form the disulfide bridge. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents like dichloromethane or toluene.
Oxidizing Agent: Hydrogen peroxide or iodine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation-Reduction Reactions: The disulfide bridge can be reduced to thiols or oxidized to sulfonic acids.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules through isocyanate chemistry.
Medicine: Potential use in drug delivery systems due to its reactivity and ability to form stable linkages.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The disulfide bridge can undergo redox reactions, which can be exploited in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Disulfanediylbis(3-methylbenzene): Lacks the isocyanate groups, making it less reactive.
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar structure but with a methylene bridge instead of a disulfide bridge.
3-Chloro-4-methylphenyl isocyanate: Contains a chlorine substituent instead of a disulfide bridge.
Uniqueness
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) is unique due to the presence of both isocyanate groups and a disulfide bridge. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
672288-55-0 |
|---|---|
Fórmula molecular |
C16H12N2O2S2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-isocyanato-4-[(3-isocyanato-4-methylphenyl)disulfanyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2S2/c1-11-3-5-13(7-15(11)17-9-19)21-22-14-6-4-12(2)16(8-14)18-10-20/h3-8H,1-2H3 |
Clave InChI |
JRUWUKQVQSXPJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


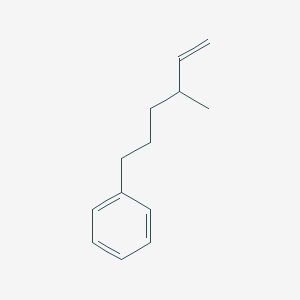
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
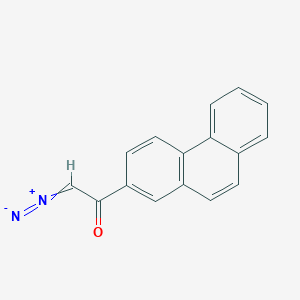
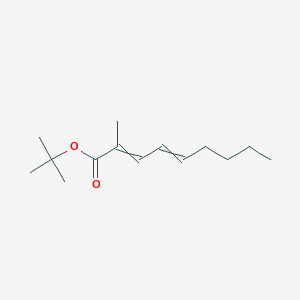
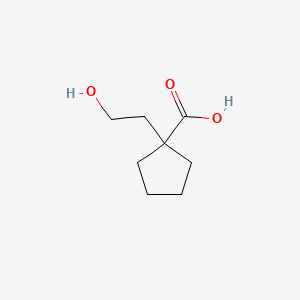
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)



![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

